3-(4-Methylphenyl)isoxazole-5-carboxylic acid
Overview
Description
3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.197. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis and chemical reactivity of derivatives of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid have been a significant area of research. Studies have detailed the synthesis of various isoxazole and oxazole carboxylic acids derivatives, highlighting their importance as intermediates in producing target chemicals or bio-pharmacologically active compounds. For instance, isoxazole-4-carboxylic acid derivatives have been synthesized through domino isoxazole-isoxazole isomerization, showcasing the versatility of these compounds in preparative chemistry. Similarly, functional 3-Arylisoxazoles have been developed from the reaction of aryl nitrile oxides and enolates of carbonyl compounds, leading to pharmacologically active isoxazoles (Serebryannikova et al., 2019), (Vitale & Scilimati, 2013).
Precursor for Advanced Synthesis
Researchers have explored the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, revealing its potential as a precursor for advanced synthesis. This compound can lead to 3-aryl-5-formyl-isoxazole-4-carboxylate, which serves as a substrate for synthesizing isoxazole-fused heterocycles (Roy et al., 2004).
Biological Applications
Several studies have documented the potential biological applications of isoxazole derivatives. The synergetic effect observed with isoxazole and isothiazole derivatives of comenic acid in combination with antitumor drugs highlights their relevance in chemotherapy, particularly for brain tumors. Additionally, isoxazolyl- and isothiazolylcarbamides derived from accessible isoxazol-3-carboxylic acids have shown significant antitumor activity, indicating their potential as medicinal compounds. These findings underline the significance of isoxazole derivatives in advancing medical research and drug development (Kletskov et al., 2018), (Potkin et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antipromastigote activity , indicating potential targets could be enzymes or proteins involved in the life cycle of parasites.
Mode of Action
It’s known that isoxazole derivatives can interact with their targets in a way that disrupts normal cellular processes .
Biochemical Pathways
Given the antipromastigote activity of similar compounds , it’s likely that the compound affects pathways related to the growth and reproduction of parasites.
Result of Action
The antipromastigote activity of similar compounds suggests that the compound may inhibit the growth and reproduction of parasites, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions often depends on the specific functional groups present in the isoxazole compound
Cellular Effects
Isoxazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(4-Methylphenyl)isoxazole-5-carboxylic acid on these cellular processes have not been reported.
Molecular Mechanism
Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on other isoxazoles suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Isoxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Isoxazoles can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Isoxazoles can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISGBCCUGZEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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